molecular formula C21H44O3Si B14448193 15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid CAS No. 77744-43-5

15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid

Cat. No.: B14448193
CAS No.: 77744-43-5
M. Wt: 372.7 g/mol
InChI Key: CFTVMEAQFKKILW-UHFFFAOYSA-N
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Description

15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid is a derivative of pentadecanoic acid, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis as a protecting group for alcohols, making it a valuable tool in various chemical reactions and processes.

Preparation Methods

The synthesis of 15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid typically involves the reaction of pentadecanoic acid with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at room temperature to 80°C. The use of imidazole helps in the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent .

Chemical Reactions Analysis

15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a protecting group for alcohols, it helps in the selective modification of molecules without interfering with other functional groups.

    Biology: It is used in the synthesis of complex biomolecules where selective protection and deprotection of hydroxyl groups are required.

    Medicine: The compound is used in the development of pharmaceuticals, where protecting groups are essential for the synthesis of active pharmaceutical ingredients.

    Industry: It is employed in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid involves the protection of hydroxyl groups through the formation of a stable silyl ether. The TBDMS group is highly resistant to hydrolysis under basic conditions but can be easily removed under acidic conditions or by fluoride ions. This selective stability allows for the controlled protection and deprotection of hydroxyl groups in complex synthetic pathways .

Comparison with Similar Compounds

Similar compounds to 15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid include:

This compound stands out due to its balance of stability and ease of removal, making it a preferred choice in many synthetic applications.

Properties

CAS No.

77744-43-5

Molecular Formula

C21H44O3Si

Molecular Weight

372.7 g/mol

IUPAC Name

15-[tert-butyl(dimethyl)silyl]oxypentadecanoic acid

InChI

InChI=1S/C21H44O3Si/c1-21(2,3)25(4,5)24-19-17-15-13-11-9-7-6-8-10-12-14-16-18-20(22)23/h6-19H2,1-5H3,(H,22,23)

InChI Key

CFTVMEAQFKKILW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

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